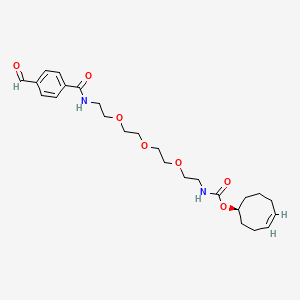

TCO-PEG3-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H36N2O7 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C25H36N2O7/c28-20-21-8-10-22(11-9-21)24(29)26-12-14-31-16-18-33-19-17-32-15-13-27-25(30)34-23-6-4-2-1-3-5-7-23/h1-2,8-11,20,23H,3-7,12-19H2,(H,26,29)(H,27,30)/b2-1+/t23-/m1/s1 |

InChI Key |

QWGAPJFOPLRSEF-AGXACZNRSA-N |

Isomeric SMILES |

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of TCO-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of TCO-PEG3-aldehyde, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and molecular imaging. The information presented herein is intended to equip researchers with the technical knowledge required for the effective application of this versatile molecule.

Core Chemical Properties

This compound is a molecule designed for bioorthogonal chemistry, featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The trans-cyclooctene (TCO) group facilitates rapid and specific cycloaddition reactions with tetrazines, while the aldehyde group enables the formation of oxime or hydrazone linkages with aminooxy or hydrazide-functionalized molecules, respectively.[1][2][3]

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₃₆N₂O₇ | [4] |

| Molecular Weight | 476.56 g/mol | [4] |

| Physical Form | Colorless oil | |

| Purity | Typically >90% or >95% | |

| Solubility | Soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The PEG3 spacer enhances solubility in aqueous environments. | |

| Storage Conditions | Store at -20°C, protected from light. It is recommended to prepare solutions fresh and avoid long-term storage of the linker in solution. |

Stability Profile

The stability of this compound is a critical consideration for its successful application. The two primary reactive groups, the TCO moiety and the aldehyde, exhibit distinct stability characteristics.

Stability of the TCO Moiety

The strained trans-cyclooctene ring is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form. This isomerization is the primary degradation pathway for the TCO group and can be influenced by several factors:

-

Thiols: Thiol-containing reagents, such as dithiothreitol (DTT), are known to promote the isomerization of TCO to CCO. Therefore, it is crucial to remove any reducing agents containing thiols from the reaction mixture before the introduction of the TCO-linker. Tris(2-carboxyethyl)phosphine (TCEP), a non-thiol-based reducing agent, is a more compatible alternative, though direct compatibility testing is always recommended.

-

Temperature: Elevated temperatures can increase the rate of isomerization. For reactions involving sensitive biomolecules, conducting the ligation at 4°C is recommended, although this will require longer incubation times. Room temperature (20-25°C) offers a balance between reaction speed and stability. For in vivo or cell-based experiments, 37°C is often used, but the potential for TCO isomerization over longer incubation times should be considered.

-

Long-term Storage: TCO compounds are not recommended for long-term storage, as the half-life of the TCO group can be short due to natural isomerization. For long-term storage, it is best to keep the reagent as a solid at -20°C or below, protected from light. In aqueous buffers (pH 7.5), the TCO functional group is generally stable for weeks at 4°C, but this is compromised in the presence of substances like thiols.

Stability of the Aldehyde Moiety

The aldehyde group of this compound is generally stable under typical storage and bioconjugation conditions. However, its reactivity and the stability of the resulting linkage are pH-dependent.

-

Hydrolytic Stability: While PEG aldehydes are highly water-soluble, the stability of the resulting oxime or hydrazone bond can be influenced by pH. Oxime linkages are generally more stable to hydrolysis than hydrazone linkages. The formation of imines with primary amines is reversible and the resulting Schiff base is prone to hydrolysis. Reduction of the imine bond can form a more stable secondary amine linkage.

-

Reaction pH: The formation of oximes and hydrazones is often catalyzed by acidic conditions. However, for biological applications, the reaction is typically carried out at or near neutral pH. Aniline and its derivatives can be used as catalysts to increase the reaction rate at physiological pH.

Reactivity and Reaction Kinetics

This compound's utility stems from its two orthogonal reactive handles, allowing for sequential or dual conjugations.

TCO-Tetrazine Ligation (Inverse Electron Demand Diels-Alder Cycloaddition)

This bioorthogonal reaction is known for its exceptionally fast kinetics, allowing for efficient conjugation at low concentrations.

| Kinetic Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k₂) | 800 - 2000 M⁻¹s⁻¹ | General TCO-tetrazine reaction | |

| Reaction Time | Conjugates can be delivered within 30 minutes at 1 mg/mL concentrations. | General TCO-tetrazine reaction |

The reaction proceeds rapidly under mild, aqueous conditions (typically pH 6-9) at room temperature and does not require a catalyst. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.

Aldehyde-Based Ligation (Oxime/Hydrazone Formation)

The aldehyde group reacts with aminooxy-functionalized molecules to form a stable oxime bond, and with hydrazide-functionalized molecules to form a hydrazone bond. The kinetics of these reactions are generally slower than the TCO-tetrazine ligation and are often catalyzed.

| Reaction | Second-Order Rate Constant (k₁) | Conditions | Source(s) |

| Hydrazone ligation (aromatic aldehyde) | 2.6 ± 0.1 M⁻¹s⁻¹ | Uncatalyzed | |

| Hydrazone ligation (aromatic aldehyde) | 190 ± 10 M⁻¹s⁻¹ | 10 mM aniline catalyst | |

| Hydrazone ligation (aromatic aldehyde) | 2,000 ± 100 M⁻¹s⁻¹ | 100 mM aniline catalyst |

Note: The kinetic data presented is for aromatic aldehydes. The reactivity of the aliphatic aldehyde in this compound may differ.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization of reaction conditions may be necessary for specific applications.

Protocol for TCO-Tetrazine Ligation

This protocol describes the conjugation of a tetrazine-functionalized biomolecule to this compound.

Materials:

-

This compound

-

Tetrazine-functionalized biomolecule

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the this compound vial to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Prepare a solution of the tetrazine-functionalized biomolecule in the reaction buffer.

-

-

Ligation Reaction:

-

Add the this compound stock solution to the solution of the tetrazine-functionalized biomolecule. A molar excess of the this compound (e.g., 1.5 to 5 equivalents) is typically used.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer incubation times (e.g., 2-4 hours) for sensitive biomolecules.

-

-

Purification:

-

Remove the excess unreacted this compound and byproducts by size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol for Aldehyde Ligation (Oxime/Hydrazone Formation)

This protocol describes the conjugation of an aminooxy or hydrazide-functionalized molecule to this compound.

Materials:

-

This compound

-

Aminooxy or hydrazide-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.0-7.5)

-

Aniline or other suitable catalyst (optional)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a solution of the aminooxy or hydrazide-functionalized molecule in the reaction buffer.

-

If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

-

-

Ligation Reaction:

-

Combine the this compound and the aminooxy/hydrazide-functionalized molecule in the reaction buffer. A slight molar excess of one of the reactants may be used to drive the reaction to completion.

-

If using a catalyst, add the aniline stock solution to the reaction mixture (a final concentration of 10-100 mM is common).

-

Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

-

Purification:

-

Purify the conjugate using a suitable chromatographic method to remove unreacted starting materials and catalyst.

-

-

Characterization:

-

Analyze the purified conjugate by methods such as mass spectrometry to confirm the formation of the desired product.

-

Potential Side Reactions and Byproducts

-

TCO Isomerization: As previously discussed, the primary side reaction of the TCO moiety is its isomerization to the inactive cis-cyclooctene. This can be minimized by avoiding thiols and high temperatures.

-

Oxime/Hydrazone Hydrolysis: The formed oxime or hydrazone bond can be susceptible to hydrolysis, particularly at low pH. Oximes are generally more stable than hydrazones.

-

Transoximation: In the presence of other aminooxy-containing molecules, a transoximation reaction can occur, leading to the exchange of the conjugated partner.

-

Side reactions of the aldehyde: Aldehydes can potentially react with other nucleophiles present in a biological system, although the reaction with aminooxy and hydrazide groups is generally chemoselective.

Visualizations

Reaction Workflows and Signaling Pathways

Caption: Experimental workflow for TCO-tetrazine ligation.

Caption: Experimental workflow for aldehyde-based ligation.

Caption: Logical relationship for dual labeling.

References

TCO-PEG3-aldehyde: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction

TCO-PEG3-aldehyde is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a trans-cyclooctene (TCO) group for bioorthogonal click chemistry and an aldehyde moiety for reactions with amines, is complemented by a three-unit polyethylene glycol (PEG) spacer. This PEG linker is a critical determinant of the molecule's physicochemical properties, most notably its solubility. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, offering valuable insights for its handling, application, and the design of novel bioconjugates.

Physicochemical Properties and the Role of the PEG Spacer

This compound is typically supplied as a colorless oil.[1] The presence of the hydrophilic PEG3 spacer significantly influences its solubility profile, enhancing its compatibility with a range of solvents.[1][2] The ethylene oxide units of the PEG chain can form hydrogen bonds with water molecules, which generally improves the aqueous solubility of molecules to which they are attached. This property is crucial for applications in biological systems, which are predominantly aqueous environments.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published in commercial datasheets or scientific literature, a qualitative understanding of its solubility in common laboratory solvents has been established. The following table summarizes the known solubility of this compound and related compounds.

| Solvent Class | Solvent | Solubility of this compound | Notes |

| Organic | Dichloromethane (DCM) | Soluble | Based on product datasheets.[1] |

| Tetrahydrofuran (THF) | Soluble | Based on product datasheets.[1] | |

| Acetonitrile | Soluble | Based on product datasheets. | |

| Dimethylformamide (DMF) | Soluble | Based on product datasheets. | |

| Dimethyl sulfoxide (DMSO) | Soluble | Based on product datasheets. | |

| Chloroform | Soluble | Inferred from the solubility of structurally similar TCO-PEG3-amine and TCO-PEG3-acid. | |

| Aqueous | Water & Aqueous Buffers | Expected to have some solubility | The hydrophilic PEG3 spacer is designed to enhance aqueous solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the Saturation Shake-Flask (SSF) method is a widely accepted and reliable technique. The following is a generalized protocol that can be adapted for determining the solubility of this compound in a solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved material is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved this compound.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant using the same HPLC method.

-

Calculate the concentration of this compound in the original supernatant using the calibration curve and accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the key steps in determining the solubility of a chemical compound such as this compound.

Caption: Workflow for determining the solubility of this compound.

This compound exhibits favorable solubility in a range of organic solvents, a characteristic that facilitates its use in various bioconjugation workflows. The inclusion of a PEG3 spacer is intended to confer a degree of aqueous solubility, which is advantageous for biological applications. For research and development professionals, understanding the solubility of this important linker is crucial for designing robust and reproducible conjugation protocols, formulating stable bioconjugates, and ultimately, for the successful development of targeted therapies and diagnostic agents. When precise solubility data is required, a systematic experimental approach, such as the Saturation Shake-Flask method, should be employed.

References

The Pivotal Role of the PEG3 Spacer in TCO-PEG3-Aldehyde Functionality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The TCO-PEG3-aldehyde is a heterobifunctional linker at the forefront of bioconjugation, enabling the precise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents. This molecule's power lies in the distinct functionalities of its three components: a trans-cyclooctene (TCO) group for exceptionally fast bioorthogonal chemistry, an aldehyde group for versatile covalent bonding, and a central triethylene glycol (PEG3) spacer. While often viewed as a simple linker, the PEG3 spacer is a critical determinant of the molecule's overall performance, profoundly influencing solubility, reaction efficiency, and biological behavior. This guide provides an in-depth examination of the PEG3 spacer's role, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts: Deconstructing this compound

This compound is designed for multi-step conjugation strategies. Each component has a specific function:

-

Trans-cyclooctene (TCO): The TCO group is a strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions with tetrazine partners.[1][2] This "click chemistry" reaction is noted for its bioorthogonal nature, meaning it proceeds with high selectivity and efficiency within complex biological systems without interfering with native processes.[3][4] The reaction is catalyst-free and possesses unparalleled kinetics, making it ideal for conjugations at low concentrations.[5]

-

Aldehyde: The aldehyde group provides a versatile handle for covalent modification. It readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form an imine (Schiff base), which can be subsequently reduced to a stable secondary amine bond. It can also react with hydroxylamine and hydrazine groups to form stable oxime and hydrazone linkages, respectively.

-

PEG3 Spacer: This short, hydrophilic polyethylene glycol chain physically separates the TCO and aldehyde moieties. As detailed below, its properties are crucial for optimizing the performance of the entire linker.

The Multifaceted Role of the PEG3 Spacer

The incorporation of a PEG3 spacer imparts several critical advantages that enhance the therapeutic and diagnostic potential of the final bioconjugate.

2.1. Enhanced Solubility and Reduced Aggregation A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the molecule. Many potent therapeutic payloads and labeling reagents are hydrophobic, which can lead to poor solubility in aqueous buffers, causing aggregation and rapid clearance from circulation. The hydrophilic PEG spacer improves water solubility, preventing aggregation and ensuring the reagent remains available for reaction.

2.2. Minimized Steric Hindrance and Improved Reaction Kinetics The PEG spacer introduces a flexible, defined-length arm that provides critical spatial separation between the conjugated molecules. This separation minimizes steric hindrance, ensuring that both the TCO and aldehyde functional groups are accessible to their respective binding partners. In one study, incorporating a PEG chain into a TCO-antibody conjugate increased its reactivity by more than four-fold, as the hydrophilic linker was predicted to prevent the hydrophobic TCO group from being buried within the antibody structure. By reducing steric clashes, the spacer can lead to higher reaction yields and more efficient kinetics.

2.3. Favorable Modulation of Pharmacokinetics PEGylation is a well-established strategy for improving the pharmacokinetic profiles of therapeutic molecules. While the short PEG3 linker has a more modest effect than long-chain PEGylation, it still contributes to a longer circulation half-life by increasing the conjugate's hydrodynamic radius and shielding it from enzymatic degradation. This can lead to improved drug exposure at the target site.

The interplay between these properties and their functional outcomes is visualized below.

Caption: Core advantages conferred by the PEG3 spacer in bioconjugation.

Quantitative Data Presentation

The performance of this compound is underpinned by the exceptionally fast kinetics of the TCO-tetrazine ligation. The length of the PEG spacer also systematically influences key in vivo parameters.

Table 1: TCO-Tetrazine Reaction Kinetics

| Reactants | Rate Constant (k) M⁻¹s⁻¹ | Conditions |

|---|---|---|

| General TCO & Tetrazine | 1 - 1 x 10⁶ | General range reported. |

| TCO & Methyl-substituted Tetrazines | ~1,000 | Not specified. |

| TCO & Hydrogen-substituted Tetrazines | up to 30,000 | Not specified. |

| TCO & Dipyridal Tetrazine | 2,000 (±400) | Not specified. |

| TCO & General Tetrazine | 2,000 | 9:1 Methanol/Water. |

| ATTO-tetrazines & TCO | up to 1,000 | Not specified. |

Table 2: General Impact of PEG Spacer Length on Tetrazine Probe Performance

| Performance Parameter | Short PEG Linker (e.g., PEG3) | Long PEG Linker (e.g., PEG11) | Rationale |

|---|---|---|---|

| Lipophilicity (logD) | Moderate | Low | Increasing PEG length enhances hydrophilicity, lowering the logD value. |

| Blood Clearance | Slower (than no PEG) | Slowest | PEGylation significantly prolongs the circulation time of the probe. |

| Tumor Uptake | Potentially Improved | Can be Reduced | While PEG enhances circulation, excessively long linkers might sterically hinder the reaction with the TCO-modified target. |

| Kidney Uptake | Moderate | Low | Increased hydrophilicity from longer PEG chains generally reduces kidney uptake. |

| Reaction Kinetics | Fast | Potentially Reduced | The intrinsic reactivity of the TCO-tetrazine pair is the primary driver, but very long PEG chains may slightly reduce reaction rates. |

Experimental Protocols & Workflow

The use of this compound typically involves a two-stage conjugation process: first, attachment to a primary amine-bearing molecule via the aldehyde, followed by the bioorthogonal ligation of the TCO group to a tetrazine-modified molecule.

Caption: A typical experimental workflow for bioconjugation using this compound.

Protocol 1: Aldehyde-Amine Conjugation to a Protein

This protocol describes the conjugation of the aldehyde moiety to primary amines (e.g., lysine residues) on a protein.

-

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous DMSO or DMF.

-

(Optional) Sodium cyanoborohydride (NaBH₃CN) for reduction.

-

Spin desalting columns.

-

-

Methodology:

-

Protein Preparation: Ensure the protein buffer is free of primary amines (e.g., Tris or glycine). If needed, perform a buffer exchange into PBS. The recommended protein concentration is >2 mg/mL.

-

Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 2-6 hours at room temperature or overnight at 4°C. The reaction is pH-sensitive; optimal imine formation is often near pH 5, but labeling of lysines is typically performed at pH 7-9.

-

(Optional) Reductive Amination: To form a more stable secondary amine bond, the resulting imine can be reduced. Add sodium cyanoborohydride to a final concentration of ~20 mM and incubate for an additional 1-2 hours at room temperature.

-

Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule.

-

Materials:

-

TCO-labeled protein (from Protocol 1).

-

Tetrazine-labeled molecule of interest.

-

PBS buffer (pH 6-9).

-

-

Methodology:

-

Reactant Preparation: Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or PBS).

-

Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule in PBS buffer. A 1:1 molar ratio is standard, though a slight excess (1.1-1.5 equivalents) of the tetrazine component can be used to ensure complete conjugation of the TCO-protein.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often visually complete when the characteristic reddish color of the tetrazine disappears.

-

Monitoring (Optional): The reaction can be monitored spectroscopically by following the disappearance of the tetrazine absorbance band between 510 and 550 nm.

-

Purification: The final conjugate can be purified from any unreacted components using standard methods like size-exclusion chromatography (SEC).

-

Storage: Store the final conjugate at 4°C or as appropriate for the biomolecules involved.

-

Conclusion

The PEG3 spacer is an indispensable component of the this compound linker, playing a multifaceted role that extends far beyond simple conjugation. Its ability to enhance solubility, provide spatial separation to reduce steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for designing sophisticated and effective bioconjugates. The quantitative data and detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals to harness the full potential of this powerful linker in creating next-generation diagnostics and targeted therapies.

References

A Deep Dive into Bioorthogonal Chemistry: Harnessing the Power of TCO Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with or are interfered by biological processes, has emerged as a revolutionary tool for chemical biology, drug development, and molecular imaging. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional speed, specificity, and biocompatibility. This technical guide provides a comprehensive exploration of bioorthogonal chemistry centered on the use of TCO linkers, offering in-depth insights into its core principles, quantitative data, experimental protocols, and practical applications.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of TCO's utility in bioorthogonal chemistry lies in its reaction with 1,2,4,5-tetrazines, commonly referred to as the TCO-tetrazine ligation.[1] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[1][2]

Key characteristics of this reaction include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at the low concentrations typically found in biological systems.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and avoids off-target reactions.

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under physiological conditions. The TCO functional group itself remains stable in aqueous buffered media for weeks at 4°C and a pH of 7.5.

Quantitative Data: A Comparative Look at Reaction Kinetics

The rate of the TCO-tetrazine ligation is a critical factor in experimental design. The table below summarizes the second-order rate constants (k₂) for various TCO and tetrazine derivatives, highlighting the tunable nature of this bioorthogonal reaction. Generally, electron-withdrawing groups on the tetrazine and increased ring strain in the TCO accelerate the reaction.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| TCO | 3,6-diphenyl-s-tetrazine | 2.0 x 10³ |

| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ |

| Diol-derivatized a-TCO (5) | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ |

| Axial diastereomer of trans-cyclooct-4-enol | 3,6-dipyridyl-s-tetrazine derivative | (70 ± 2) x 10³ |

| sTCO | 3,6-diphenyl-s-tetrazine | 160 times faster than original TCO |

| sTCO with allylic benzylamine substituent | 3,6-dimethyl-1,2,4,5-tetrazine | 8.0 |

| Parent TCO with allylic benzylamine substituent | 3,6-dimethyl-1,2,4,5-tetrazine | 0.54 |

| TCO | Tetrazine | > 800 |

| TCO | Tetrazine | 1 - 1x10⁶ |

| TCO | Tetrazine | 2000 (in 9:1 methanol/water) |

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of TCO-based bioorthogonal chemistry. The following are generalized protocols for the labeling of proteins with TCO and subsequent ligation with a tetrazine-functionalized molecule.

Protocol 1: Labeling of Primary Amines on a Protein with a TCO-NHS Ester

This protocol describes the covalent attachment of a TCO moiety to primary amines (e.g., lysine residues) on a protein of interest using an N-hydroxysuccinimide (NHS) ester derivative of TCO.

Materials:

-

Protein of interest

-

TCO-NHS ester

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment

Procedure:

-

Buffer Exchange: Prepare the protein in the amine-free buffer at a concentration of 1-5 mg/mL. This is crucial to remove any primary amine-containing molecules that would compete with the protein for reaction with the TCO-NHS ester.

-

Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2-8 hours at 4°C.

-

Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled protein

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare both the TCO-modified protein and the tetrazine-labeled protein in the reaction buffer.

-

Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-labeled molecule can be used.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For less reactive partners or to maximize yield, the incubation time can be extended up to 2 hours or overnight at 4°C. In some cases, incubation at 37°C or 40°C can accelerate the reaction.

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

-

Storage: Store the final conjugate at 4°C until further use.

Visualizing the Chemistry: Diagrams of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the core reaction mechanism and a typical experimental workflow.

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Caption: Workflow for labeling an antibody with a TCO group and subsequent reaction with a tetrazine-functionalized probe.

Applications in Drug Development and Beyond

The remarkable characteristics of the TCO-tetrazine ligation have propelled its adoption in a wide array of biomedical applications.

-

Antibody-Drug Conjugates (ADCs): TCO linkers are instrumental in the construction of ADCs, enabling the site-specific attachment of potent cytotoxic drugs to antibodies for targeted cancer therapy. The "click-to-release" strategy, where the TCO linker is cleaved upon reaction with a tetrazine, allows for controlled drug release at the tumor site.

-

Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target tissue. Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically with the pre-localized antibody, enhancing the target-to-background signal.

-

Live-Cell Imaging: The bioorthogonality and fast kinetics of the TCO-tetrazine reaction make it ideal for labeling and tracking biomolecules in living cells and organisms without perturbing their natural functions.

-

Biomaterials and Surface Functionalization: TCO linkers can be used to functionalize surfaces and create advanced biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery.

Conclusion

Bioorthogonal chemistry, and specifically the TCO-tetrazine ligation, has provided researchers with an exceptionally powerful and versatile tool for the precise chemical modification of biomolecules in complex biological settings. The unparalleled reaction kinetics, biocompatibility, and specificity of this chemistry have opened up new avenues in drug development, diagnostics, and fundamental biological research. As our understanding of TCO linker chemistry continues to evolve, we can anticipate the development of even more sophisticated tools and strategies that will further expand the frontiers of chemical biology and medicine.

References

An In-Depth Technical Guide to TCO-PEG3-aldehyde

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of TCO-PEG3-aldehyde, a key reagent in the field of bioconjugation.

Core Properties of this compound

This compound is a heterobifunctional linker molecule widely utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features a TCO (trans-cyclooctene) group for bioorthogonal click chemistry and an aldehyde group for forming stable linkages with biomolecules. The PEG3 (triethylene glycol) spacer enhances solubility and reduces steric hindrance during conjugation reactions.

| Property | Value |

| Molecular Formula | C₂₅H₃₆N₂O₇ |

| Molecular Weight | 476.56 g/mol |

Experimental Protocols

The utilization of this compound typically involves a two-stage process. The first stage involves the conjugation of a molecule of interest to the aldehyde group of the linker. The second stage is the bioorthogonal reaction between the TCO group and a tetrazine-modified biomolecule.

Part 1: Oxime/Hydrazone Ligation with the Aldehyde Group

This protocol details the conjugation of a molecule containing an aminooxy or hydrazine group to the aldehyde functionality of this compound. This reaction forms a stable oxime or hydrazone bond, respectively.

Materials:

-

This compound

-

Aminooxy- or hydrazine-functionalized molecule of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5

-

Aniline (optional, as a catalyst for oxime formation)

-

Quenching reagent (e.g., excess aminooxy- or hydrazine-containing small molecule)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Spin Desalting Columns)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

-

Prepare a stock solution of the aminooxy- or hydrazine-functionalized molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and the aminooxy- or hydrazine-functionalized molecule in the Reaction Buffer. A slight molar excess of the functionalized molecule (1.1 to 1.5 equivalents) is recommended to ensure complete consumption of the this compound.

-

For oxime ligation, the addition of aniline as a catalyst (to a final concentration of 10-100 mM) can significantly accelerate the reaction rate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.

-

-

Quenching (Optional):

-

To consume any unreacted this compound, a small amount of a quenching reagent can be added.

-

-

Purification:

-

Purify the TCO-conjugated molecule using SEC or a spin desalting column to remove excess reactants and byproducts.

-

Part 2: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This protocol describes the bioorthogonal reaction between the TCO-conjugated molecule (prepared in Part 1) and a tetrazine-modified biomolecule, such as an antibody.

Materials:

-

TCO-conjugated molecule (from Part 1)

-

Tetrazine-modified biomolecule (e.g., antibody)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., SEC)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the TCO-conjugated molecule and the tetrazine-modified biomolecule in PBS. The stoichiometry will depend on the desired degree of labeling on the biomolecule. A molar excess of the TCO-conjugated molecule is often used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The iEDDA reaction is typically very fast.

-

-

Purification:

-

Purify the final bioconjugate using SEC to remove any unreacted TCO-conjugated molecule and other small molecules.

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling and confirm its purity and integrity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the two-step experimental workflow for bioconjugation using this compound.

An In-depth Technical Guide to the Storage and Handling of TCO-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling recommendations for TCO-PEG3-aldehyde, a heterobifunctional linker crucial for bioconjugation, drug delivery, and molecular imaging. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the safety of laboratory personnel.

Introduction to this compound

This compound is a valuable reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.[1][2][3] It features a trans-cyclooctene (TCO) group for rapid and selective inverse electron demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, and an aldehyde group for oxime or hydrazone ligation.[4][5] The polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. The fast kinetics and high selectivity of the TCO-tetrazine reaction allow for efficient conjugation in complex biological systems.

Quantitative Data Summary

Proper storage is paramount to maintaining the reactivity and purity of this compound. The following table summarizes the key quantitative data for storage and handling.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | -20°C | |

| Shipping Conditions | Ambient Temperature / Dry Ice | |

| Physical Form | Colorless oil | |

| Purity | >90% or ≥95% | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |

| Special Conditions | Avoid light and desiccate |

Detailed Handling and Safety Protocols

3.1. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to prevent skin and respiratory exposure.

| PPE Category | Item | Specification |

| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. |

| Face Shield | Recommended when there is a risk of splashing. | |

| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |

| Body Protection | Laboratory Coat | A standard laboratory coat is mandatory. |

| Respiratory Protection | Vapor Respirator | Use in a well-ventilated area. A respirator is recommended if ventilation is inadequate. |

3.2. General Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the compound.

-

Do not eat, drink, or smoke in the area where the compound is handled.

-

Take precautionary measures against static discharge.

3.3. First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

If inhaled: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.

-

If swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.

3.4. Spill and Disposal Procedures

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite). Collect the absorbed material and any contaminated solutions in a sealed, labeled hazardous waste container.

-

Disposal: Dispose of waste material and contaminated PPE as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into any water systems.

Experimental Workflow and Signaling Pathways

To ensure the safe and effective use of this compound, a structured experimental workflow should be followed. The diagram below illustrates the key stages from receiving the compound to its final use in a bioconjugation reaction.

Figure 1: Recommended Workflow for this compound Handling and Use.

This workflow outlines the critical steps for maintaining the integrity of this compound and ensuring safety.

The primary application of this compound involves the highly efficient bioorthogonal reaction between the TCO group and a tetrazine-modified molecule. This reaction, known as the inverse electron demand Diels-Alder cycloaddition, forms a stable covalent bond.

Figure 2: TCO-Tetrazine Ligation Pathway.

This diagram illustrates the core reaction facilitated by this compound, leading to the formation of a stable bioconjugate.

References

A Technical Guide to TCO-PEG3-Aldehyde for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features and applications of TCO-PEG3-aldehyde, a heterobifunctional linker at the forefront of bioconjugation strategies. This molecule is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[1][2] This guide provides a comprehensive overview of its physicochemical properties, reaction kinetics, and detailed protocols for its use in bioconjugation.

Core Features of this compound

This compound is a versatile molecule featuring two distinct reactive moieties: a trans-cyclooctene (TCO) group and an aldehyde group, separated by a hydrophilic three-unit polyethylene glycol (PEG3) spacer.[1][2] This unique architecture offers a powerful toolkit for researchers, enabling a two-step, orthogonal conjugation strategy.

The TCO group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule.[3] This "click chemistry" reaction is renowned for its exceptional speed, high specificity, and biocompatibility, proceeding rapidly in aqueous environments without the need for a cytotoxic copper catalyst. The reaction is irreversible, driven by the release of nitrogen gas, and forms a stable dihydropyridazine linkage.

The aldehyde group provides a second, orthogonal handle for conjugation. It readily reacts with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. This reaction is also highly chemoselective and can be performed under mild, physiological conditions.

The PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can help to minimize aggregation of labeled biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its associated bioconjugation reactions.

| Physicochemical Properties of this compound | |

| Parameter | Value |

| Molecular Formula | C25H36N2O7 |

| Molecular Weight | 476.56 g/mol |

| Appearance | Colorless oil |

| Purity | >90% to ≥95% |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

| Storage | -20°C, protect from light |

| Reaction Kinetics: TCO-Tetrazine Ligation | |

| Parameter | Value |

| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition |

| Second-Order Rate Constant (k) | 10³ - 10⁶ M⁻¹s⁻¹ (general range for TCO-tetrazine reactions) |

| Reaction Conditions | PBS buffer, pH 6-9, room temperature |

| Key Features | Catalyst-free, bioorthogonal, rapid kinetics |

| Reaction Kinetics: Aldehyde Ligations | |

| Reaction Type | Oxime or Hydrazone formation |

| Second-Order Rate Constant (k) | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis for aromatic aldehydes) |

| Reaction Conditions | pH 4.5-7, can be accelerated by aniline catalysts |

| Key Features | Chemoselective, bioorthogonal, stable covalent bond formation |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow for the dual-functionalization of a biomolecule using this compound.

Figure 1: Bioorthogonal Reactions of this compound.

Figure 2: Workflow for ADC development.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Tetrazine-Modified Protein

This protocol describes the first step in a dual-labeling experiment, where the TCO moiety of the linker is reacted with a tetrazine-functionalized protein.

Materials:

-

Tetrazine-modified protein (in PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, add the tetrazine-modified protein to PBS at a final concentration of 1-5 mg/mL.

-

Initiate the Reaction: Add 1.5-3 molar equivalents of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The purified protein-TCO-PEG3-aldehyde conjugate is now ready for the subsequent aldehyde ligation step.

Protocol 2: Conjugation of an Aminooxy- or Hydrazide-Modified Molecule to the Aldehyde-Functionalized Protein

This protocol outlines the second step, where a payload (e.g., a drug, a fluorescent dye) is attached to the aldehyde group of the protein-TCO-PEG3-aldehyde conjugate.

Materials:

-

Protein-TCO-PEG3-aldehyde conjugate (from Protocol 1)

-

Aminooxy- or hydrazide-modified payload

-

Anhydrous DMSO or DMF

-

Aniline (optional, as a catalyst)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0 (for aniline-catalyzed reactions) or 0.1 M acetate buffer, pH 4.5-5.5 (for uncatalyzed reactions).

-

Spin desalting columns

Procedure:

-

Prepare Payload Stock Solution: Dissolve the aminooxy- or hydrazide-modified payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Prepare Aniline Catalyst Stock (Optional): Prepare a 1 M stock solution of aniline in DMSO or DMF.

-

Reaction Setup: In a microcentrifuge tube, add the purified protein-TCO-PEG3-aldehyde conjugate to the chosen reaction buffer.

-

(Optional) Add Catalyst: For reactions at neutral pH, add the aniline stock solution to a final concentration of 10-100 mM.

-

Initiate the Reaction: Add a 10-50 molar excess of the payload stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by HPLC-MS.

-

Purification: Remove excess payload and catalyst by size-exclusion chromatography (SEC) or using spin desalting columns.

-

Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to confirm the identity and purity of the final product. The degree of labeling can be determined by UV-Vis spectroscopy if the payload has a chromophore, or by mass spectrometry.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, drug development, and diagnostics. Its dual-functional nature allows for a highly controlled, stepwise approach to the synthesis of complex biomolecular conjugates. The exceptional kinetics of the TCO-tetrazine ligation, coupled with the chemoselectivity of the aldehyde ligation, provides a robust platform for the development of next-generation therapeutics and research tools. By understanding the core features and following the detailed protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific objectives.

References

Methodological & Application

Application Notes and Protocols for TCO-PEG3-aldehyde in Antibody-Drug Conjugate (ADC) Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of TCO-PEG3-aldehyde, a heterobifunctional linker, in the development of site-specific ADCs.

This compound facilitates a two-step conjugation strategy. First, the aldehyde group allows for covalent attachment to a specifically engineered aldehyde tag on the antibody, often through a stable ligation chemistry like the Hydrazino-iso-Pictet-Spengler (HIPS) reaction. Second, the trans-cyclooctene (TCO) moiety enables a highly efficient and bioorthogonal "click" reaction with a tetrazine-modified payload via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3][4] This approach offers precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs.

The hydrophilic PEG3 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[3] The combination of site-specific aldehyde tagging and the rapid kinetics of the TCO-tetrazine ligation makes this a powerful strategy for developing next-generation ADCs with an improved therapeutic window.

Mechanism of Action and Experimental Workflow

The overall workflow for generating an ADC using this compound involves three main stages:

-

Generation of an Aldehyde-Tagged Antibody: A unique aldehyde functional group is introduced at a specific site on the antibody.

-

Conjugation of this compound to the Antibody: The linker is attached to the aldehyde-tagged antibody.

-

"Click" Conjugation of a Tetrazine-Modified Payload: The cytotoxic drug, functionalized with a tetrazine group, is attached to the TCO-modified antibody.

This process is followed by comprehensive characterization of the resulting ADC.

References

Surface Modification of Nanoparticles using TCO-PEG3-Aldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the surface modification of amine-functionalized nanoparticles using the heterobifunctional linker, TCO-PEG3-aldehyde. This process is critical for the development of advanced drug delivery systems, targeted imaging agents, and other nanomedicines. The protocol leverages the principles of bioorthogonal "click chemistry" to create stable and functional nanoparticle conjugates.

Introduction

Surface functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanocarriers.[1] PEGylation creates a hydrophilic shield on the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1]

The this compound linker offers a versatile platform for nanoparticle modification. It incorporates:

-

A trans-cyclooctene (TCO) group: This strained alkene readily participates in inverse electron-demand Diels-Alder cycloaddition (iEDDA) reactions with tetrazine-modified molecules. This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2][3]

-

A PEG3 spacer : This short polyethylene glycol chain enhances the hydrophilicity of the nanoparticle surface, reduces steric hindrance, and improves solubility.[2]

-

An aldehyde group : This functional group allows for the covalent conjugation of the linker to primary amines on the nanoparticle surface through reductive amination, forming a stable secondary amine bond.

This two-step modification strategy—initial PEGylation via reductive amination followed by bioorthogonal conjugation—enables the precise attachment of a wide range of molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores, radiotracers), and therapeutic payloads, to the nanoparticle surface.

Applications

Nanoparticles modified with this compound are instrumental in a variety of biomedical applications:

-

Targeted Drug Delivery : The TCO group serves as a versatile handle for the post-functionalization of nanoparticles with targeting ligands that have been pre-modified with a tetrazine moiety. This approach is central to developing "smart" drug delivery systems that can selectively accumulate in diseased tissues, such as tumors, through passive targeting (the enhanced permeability and retention effect) and active targeting of cell-surface receptors.

-

Pretargeted Imaging and Therapy : In this strategy, the TCO-functionalized nanoparticle is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then "clicks" onto the nanoparticle. This approach can significantly improve target-to-background ratios in imaging and reduce off-target toxicity in therapy.

-

In Vivo Imaging : The bioorthogonal nature of the TCO-tetrazine ligation allows for the efficient labeling of nanoparticles with imaging agents (e.g., for PET or SPECT) in complex biological environments, including in living organisms.

-

Development of Multifunctional Nanocarriers : The modularity of this system allows for the creation of nanoparticles with multiple functionalities, such as simultaneous targeting, imaging, and therapeutic capabilities.

Experimental Protocols

This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent characterization.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via Reductive Amination

This protocol details the covalent attachment of this compound to nanoparticles displaying surface primary amine groups.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Reaction Buffer: Amine-free buffer, pH 6.0-7.5 (e.g., MES or HEPES buffer)

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (5 M in 1 N NaOH). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5

-

Purification supplies: Centrifugal filter units, dialysis tubing, or size-exclusion chromatography (SEC) column

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Schiff Base Formation: Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio should be determined empirically for each nanoparticle system.

-

Incubate the mixture for 1-2 hours at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.

-

Reduction: Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring to reduce the imine bond to a stable secondary amine.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted this compound and byproducts using one of the following methods:

-

Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles. Wash the nanoparticles multiple times with an appropriate buffer.

-

Dialysis: Transfer the reaction mixture to a dialysis bag with a suitable MWCO and dialyze against a large volume of buffer for 24-48 hours with several buffer changes.

-

Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger modified nanoparticles from smaller, unreacted molecules.

-

-

Storage: Store the purified TCO-functionalized nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Characterization of TCO-Modified Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to assess the properties of the resulting nanoparticles.

Methods:

-

Confirmation of PEGylation (FTIR): Use Fourier-Transform Infrared Spectroscopy to identify the characteristic ether (C-O-C) stretching bands from the PEG backbone, confirming the presence of the linker on the nanoparticle surface.

-

Quantification of Surface TCO Groups: The degree of surface modification can be indirectly quantified by measuring the reduction in the number of primary amine groups on the nanoparticle surface before and after conjugation using a fluorescamine assay.

-

Size and Morphology (DLS and TEM): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and size distribution of the nanoparticles. A slight increase in size is expected after modification. Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticles and confirm that their core morphology is maintained.

-

Surface Charge (Zeta Potential): Measure the zeta potential to assess changes in the surface charge of the nanoparticles after modification. A change in zeta potential can indicate successful surface functionalization.

-

Quantification of PEGylation (TGA): Thermogravimetric Analysis can be used to determine the amount of PEG grafted onto the nanoparticles by measuring the weight loss corresponding to the decomposition of the organic PEG layer.

Data Presentation

The following tables summarize the key physicochemical properties of the this compound linker and the expected changes in nanoparticle characteristics after successful surface modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₅H₃₆N₂O₇ | |

| Molecular Weight | 476.56 g/mol | |

| Purity | >90% | |

| Physical Form | Colorless oil | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |

| Storage | -20°C, avoid light |

Table 2: Typical Quantitative Data for Characterization of Modified Nanoparticles

| Parameter | Method | Typical Result | Reference |

| Surface Amine Groups | Fluorescamine Assay | Decrease in the number of primary amines post-modification | |

| PEGylation Degree | ¹H NMR or Fluorescamine Assay | 10-20 nmol PEG per mg of nanoparticles | |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase of 5-20 nm, depending on nanoparticle size and PEG density | |

| Zeta Potential | Electrophoretic Light Scattering | Shift towards neutral, depending on initial surface charge | |

| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Quantifiable weight loss corresponding to the PEG layer |

Note: The exact values will depend on the specific nanoparticle core material, its initial size and surface chemistry, and the efficiency of the modification reaction.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

Targeted Drug Delivery and Bioorthogonal Ligation

Caption: Logical workflow for targeted drug delivery using this compound modified nanoparticles.

References

Application Note: Protocol for Conjugating TCO-PEG3-aldehyde to Hydrazide-Modified Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the conjugation of TCO-PEG3-aldehyde to molecules containing a hydrazide functional group. This procedure is a critical step in a two-step bioorthogonal labeling strategy. First, a hydrazide-modified molecule (e.g., a protein, antibody, or peptide) is reacted with the aldehyde group of the this compound linker to form a stable hydrazone bond. The resulting trans-cyclooctene (TCO)-modified molecule can then be efficiently and specifically labeled with a tetrazine-functionalized probe in a subsequent inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] This bioorthogonal approach offers high selectivity and rapid reaction kinetics, making it ideal for applications in complex biological systems, including live-cell imaging, drug delivery, and diagnostics.[1][3][4]

The reaction between an aldehyde and a hydrazide forms a hydrazone linkage, which is significantly more stable than a Schiff base formed with a primary amine. The reaction proceeds optimally under mild acidic conditions (pH 5-7). For applications requiring even greater stability, the hydrazone bond can be further reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride. The inclusion of a hydrophilic PEG3 spacer in the this compound linker enhances water solubility and reduces potential steric hindrance during conjugation.

Materials and Methods

Materials

-

This compound (e.g., from Conju-Probe, AxisPharm)

-

Hydrazide-modified molecule (e.g., protein, antibody, peptide)

-

Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

(Optional) Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO)

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC)

Equipment

-

Microcentrifuge

-

Vortex mixer

-

Spectrophotometer for protein concentration measurement (e.g., NanoDrop)

-

HPLC or FPLC system for purification and analysis (optional)

Experimental Protocols

Step 1: Preparation of Reagents

-

Hydrazide-Modified Molecule:

-

Prepare the hydrazide-modified molecule in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the storage buffer of the molecule contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

-

-

This compound Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Step 2: Conjugation of this compound to Hydrazide-Modified Molecule

-

Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the hydrazide-modified molecule solution.

-

Mix gently and incubate the reaction for 2-4 hours at room temperature.

-

Note: The optimal reaction time may vary depending on the specific reactants and should be determined empirically.

-

(Optional) Step 3: Reductive Amination to Stabilize the Hydrazone Bond

-

For applications requiring a more stable linkage, the hydrazone bond can be reduced.

-

Prepare a fresh 1 M stock solution of sodium cyanoborohydride in 1 M NaOH.

-

Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 50 mM.

-

Incubate for an additional 1 hour at room temperature.

Step 4: Quenching and Purification

-

To quench any unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Alternatively, for higher purity, the TCO-modified molecule can be purified using size-exclusion chromatography (SEC).

-

Measure the concentration of the purified TCO-modified molecule using a spectrophotometer.

-

The purified conjugate is now ready for the subsequent reaction with a tetrazine-functionalized molecule or can be stored at 4°C or -20°C for future use.

Data Presentation

| Parameter | Recommended Condition | Expected Outcome |

| Reaction pH | 5.0 - 7.0 | Optimal hydrazone formation. |

| Molar Excess of this compound | 10-20 fold | High conjugation efficiency. |

| Reaction Time | 2-4 hours at room temperature | Sufficient time for near-complete reaction. |

| (Optional) Reducing Agent | 50 mM Sodium Cyanoborohydride | Conversion of hydrazone to a more stable secondary amine bond. |

| Purification Method | Desalting Column or SEC | Removal of excess reagents with >90% recovery of the conjugate. |

| Final Conjugate Stability | Stable for weeks at 4°C | The resulting TCO-modified molecule is stable for subsequent bioorthogonal reactions. |

Visualizations

Caption: Workflow for conjugating this compound to a hydrazide-modified molecule.

References

Application Notes and Protocols for TCO-PEG3-aldehyde in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-aldehyde is a heterobifunctional linker designed for the precise construction of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker leverages the power of bioorthogonal chemistry, offering a robust and versatile tool for conjugating targeting moieties to therapeutic payloads.[1][2][3] Its unique structure comprises three key components:

-

A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine partners via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[4]

-

A short polyethylene glycol (PEG3) spacer: This hydrophilic linker enhances the solubility of the conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[5]

-

An aldehyde (CHO) group: This functional group provides a versatile handle for covalently attaching the linker to a targeting molecule, such as an antibody. Aldehydes can react with various nucleophiles, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime bonds, respectively. This allows for site-specific conjugation strategies.

The primary application of this compound is in two-step, pre-targeted drug delivery. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a tetrazine-functionalized therapeutic agent is administered, which rapidly and specifically "clicks" onto the pre-localized antibody, concentrating the therapeutic effect at the desired location while minimizing systemic exposure.

Applications

The unique properties of the TCO-tetrazine ligation make this compound suitable for a variety of applications in targeted drug delivery:

-

Pre-targeted Radioimmunotherapy (PRIT): TCO-modified antibodies can be used to pre-localize at a tumor site, followed by the administration of a tetrazine-labeled radiopharmaceutical. This strategy has been shown to deliver a high radiation dose to the tumor while minimizing exposure to healthy tissues.

-

Pre-targeted Imaging (PET/SPECT): By replacing the therapeutic radioisotope with an imaging isotope, this system can be used for highly specific and high-contrast imaging of tumors or other disease sites.

-

Antibody-Drug Conjugates (ADCs): While the pre-targeting approach is common, this compound can also be used to construct traditional ADCs where the tetrazine-drug is conjugated to the TCO-antibody ex vivo before administration.

-

"Click-to-Release" Systems: Advanced drug delivery systems can be designed where the iEDDA reaction not only links the drug to the target but also triggers the release of the active drug from a caged prodrug form.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing the TCO-tetrazine pre-targeting strategy for radioimmunotherapy.

Table 1: In Vivo Biodistribution of a Pre-targeted Radiopharmaceutical

| Time Post-Injection (hours) | Tumor Uptake (%ID/g) | Blood Concentration (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Blood Ratio |

| 4 | 4.6 ± 0.8 | 1.5 ± 0.2 | 1.2 ± 0.1 | 2.5 ± 0.4 | 3.1 |

| 24 | 10.5 ± 2.1 | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 | 21.0 |

| 72 | 12.0 ± 5.3 | 0.2 ± 0.1 | 0.6 ± 0.1 | 1.0 ± 0.2 | 60.0 |

| 120 | 16.8 ± 3.9 | 0.1 ± 0.05 | 0.5 ± 0.1 | 0.8 ± 0.1 | 168.0 |

%ID/g = percentage of injected dose per gram of tissue. Data is adapted from a study using a TCO-modified anti-CA19.9 antibody (5B1) and a 177Lu-labeled tetrazine in a pancreatic cancer xenograft model.

Table 2: Comparison of Pre-targeted vs. Directly Labeled Antibody for PET Imaging

| Approach | Tumor Uptake (%ID/g at 72h) | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio | Tumor-to-Muscle Ratio |

| Pre-targeted (TCO-Ab + 89Zr-Tz) | 1.5 ± 0.2 | 4.9 | 2.6 | 7.1 |

| Directly Labeled (89Zr-Ab) | 17.1 ± 3.0 | 4.1 | 3.1 | 10.1 |

Data adapted from a study using an anti-CD44v6 antibody (U36) in a head-and-neck cancer xenograft model. While absolute tumor uptake is lower for the pre-targeted approach in this example, it achieves comparable tumor-to-background ratios with a significantly lower radiation dose to the rest of the body.

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Aldehyde-Reactive Handle onto an Antibody

To utilize this compound, the antibody must first be modified to present a functional group that reacts specifically with the aldehyde. This protocol describes a general method for introducing hydrazide groups onto the antibody's carbohydrate domains, a common strategy for site-specific conjugation that avoids modification of the antigen-binding sites.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Sodium periodate (NaIO₄) solution (freshly prepared, 100 mM in water)

-

Propylene glycol

-

Hydrazide-activated linker (e.g., Adipic acid dihydrazide, 100 mM in PBS)

-

Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.

-

Glycan Oxidation:

-

Chill the antibody solution on ice.

-

Add NaIO₄ to the antibody solution to a final concentration of 1-2 mM.

-

Incubate on ice in the dark for 30 minutes. This reaction oxidizes the cis-diol groups on the antibody's N-linked glycans to aldehydes.

-

-

Quenching: Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate on ice for 10 minutes.

-